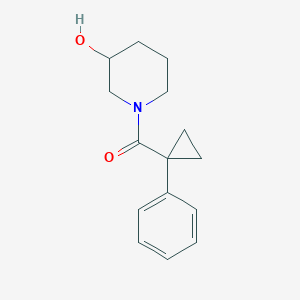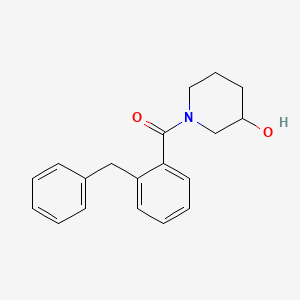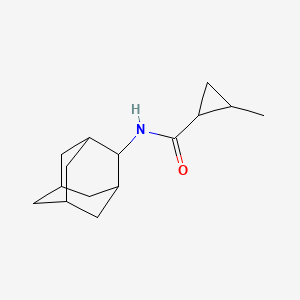
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone, also known as PHP or PHP-1, is a synthetic designer drug that belongs to the class of cathinones. It is a potent psychostimulant and has been found to have similar effects to other cathinones such as MDPV and alpha-PVP. PHP has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However,
作用机制
The mechanism of action for (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone involves its ability to inhibit the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, leading to increased activity in the brain's reward pathways. This can lead to feelings of euphoria and increased motivation.
Biochemical and Physiological Effects:
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as body temperature. It can also lead to dehydration and electrolyte imbalances. In addition, (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been found to cause neurotoxicity in animal models, leading to damage to dopaminergic and serotonergic neurons.
实验室实验的优点和局限性
The advantages of using (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone in lab experiments include its potent psychostimulant effects, which can be useful in studying the effects of dopamine and norepinephrine on the brain. However, the limitations of using (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone include its potential for neurotoxicity and its high abuse potential.
未来方向
For the study of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone could include further investigation into its mechanism of action, as well as its potential therapeutic uses. Additionally, more research could be done to investigate the long-term effects of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone use on the brain and body. Finally, studies could be done to investigate the potential for abuse and addiction associated with (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone use.
合成方法
The synthesis method for (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone involves the reaction of piperidine with cyclopropyl ketone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone.
科学研究应用
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to increased locomotor activity, hyperthermia, and reward-seeking behavior.
属性
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-13-7-4-10-16(11-13)14(18)15(8-9-15)12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGOWUYSINAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)




![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)